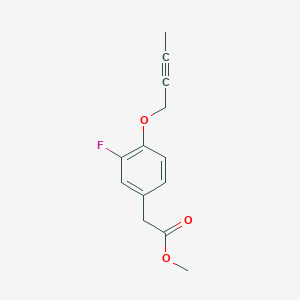
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of 3-fluoro-4-hydroxybenzoic acid and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation and pain. This compound has also been shown to inhibit the activity of enzymes such as COX-1 and COX-2, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have antipyretic effects, reducing fever in animal models. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using common laboratory equipment and reagents. Additionally, this compound has been extensively studied, making it a well-characterized compound for use in experiments. However, one limitation is that it may not be suitable for certain experiments due to its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate. One direction is the development of new derivatives of this compound with enhanced properties for use in scientific research. Another direction is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity in humans.
Conclusion:
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate is a chemical compound that has gained significant attention in scientific research. This compound has been synthesized using various methods and has been extensively studied for its potential applications in the treatment of various diseases. While the mechanism of action of this compound is not fully understood, it has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Further studies are needed to fully understand the potential of this compound in scientific research and its potential toxicity in humans.
Synthesemethoden
The synthesis of Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been achieved using various methods. The most common method involves the reaction of 3-fluoro-4-hydroxybenzoic acid with but-2-yn-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields the desired product, which is then purified using column chromatography. Other methods involve the use of different reagents and solvents to achieve the same product.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been extensively studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FO3/c1-3-4-7-17-12-6-5-10(8-11(12)14)9-13(15)16-2/h5-6,8H,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABDSQAKROKDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=C(C=C(C=C1)CC(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-but-2-ynoxy-3-fluorophenyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-(1H-benzimidazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone](/img/structure/B7682119.png)
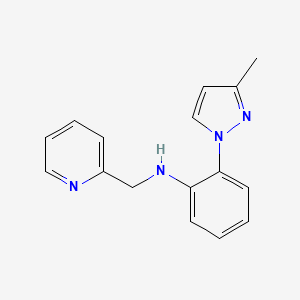
![N-[cyclopropyl-(5-methyl-1,3-thiazol-2-yl)methyl]-4-methoxy-2,3-dihydro-1H-inden-1-amine](/img/structure/B7682132.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-(2-phenylethyl)pyrrolidin-3-amine](/img/structure/B7682140.png)
![4-(2,2-difluoroethyl)-N-[3-[ethyl(methyl)amino]phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B7682142.png)
![[5-(3-chloro-4-fluorophenyl)-1H-pyrazol-4-yl]-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7682149.png)
![2-benzyl-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7682154.png)
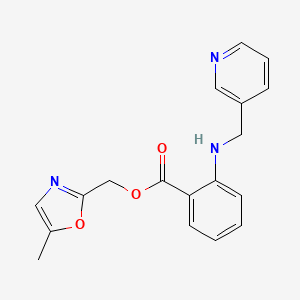
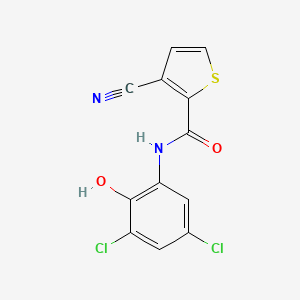
![3-[2-[(5-iodoquinazolin-4-yl)amino]ethyl]-N-methylbenzamide](/img/structure/B7682185.png)
![4-(4-Chlorophenyl)-3-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]-1-methylquinolin-2-one](/img/structure/B7682192.png)
![3-(3-Ethoxy-2-nitrophenyl)-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7682193.png)
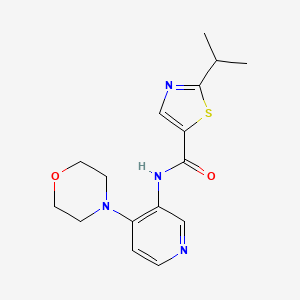
![N-[4-[4-(4-chlorophenyl)quinolin-2-yl]phenyl]-2-piperidin-1-ylacetamide](/img/structure/B7682208.png)